1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride
Overview
Description
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is a psychoactive drug. It is the major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of this compound is C17H20Cl2N2O . The molecular weight is 339.26 .Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 42-47 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis and chemical structure of derivatives related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride have been explored in various studies. For example, Wang Xiao-shan (2011) detailed the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, providing insights into its chemical structure confirmed by IR, 1HNMR, and MS analysis (Wang Xiao-shan, 2011).
Anticancer and Antituberculosis Potential
- Various studies have investigated the potential anticancer and antituberculosis activities of compounds related to this compound. For instance, L. Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their anticancer activities (L. Yurttaş et al., 2014). Similarly, S. Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies on related compounds, revealing some compounds' significant activities in these areas (S. Mallikarjuna et al., 2014).
Neuropharmacological Research
- The neuropharmacological properties of piperazine derivatives have also been a subject of research. For example, D. Romero et al. (1994) synthesized analogues of a piperazine derivative, U-80493E, and evaluated their inhibition of HIV-1 reverse transcriptase, demonstrating the neuropharmacological relevance of such compounds (D. Romero et al., 1994).
Spectroscopic and Electrochemical Characterization
- Spectroscopic investigation of piperazine derivatives, including those related to this compound, has been conducted to understand their properties better. N. Prabavathi et al. (2015) used techniques like FT-IR, FT-Raman, NMR, and UV-Vis to investigate the vibrational and electronic properties of phenyl substituted compounds (N. Prabavathi et al., 2015). Additionally, Chiara Lucia Milanesi et al. (2021) described the electrochemical behavior and voltammetric determination of aryl piperazines, highlighting the electrochemical characterization of these compounds (Chiara Lucia Milanesi et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is the H1 receptor . This receptor plays a crucial role in allergic reactions, which occur in response to environmental substances known as allergens .
Mode of Action
this compound interacts with the H1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction results in the inhibition of the allergic response triggered by histamine .
Biochemical Pathways
The compound affects the histamine pathway, which is central to allergic reactions . By binding to the H1 receptors, it prevents histamine from exerting its effects, thereby mitigating the symptoms of allergies .
Result of Action
The interaction of this compound with the H1 receptors results in significant effects on allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound seeks to mitigate . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The compound acts as a ligand, binding to these receptors and influencing their activity. This interaction can lead to alterations in neurotransmitter levels, affecting mood and behavior. Additionally, this compound has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in the metabolic pathways of neurotransmitters. In non-neuronal cells, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, acting as an agonist or antagonist depending on the receptor type. This binding alters the receptor conformation, leading to changes in downstream signaling pathways. The compound also inhibits monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, enhancing their physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in acute changes in neurotransmitter levels and receptor activity, while long-term exposure can lead to more sustained alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily affects neurotransmitter levels and receptor activity, leading to changes in behavior and mood. Higher doses, however, can result in toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and physiological outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitter synthesis and degradation, impacting overall neurotransmitter homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter, facilitating its uptake into neuronal cells. Once inside the cell, the compound can bind to intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors and enzymes. Post-translational modifications, such as phosphorylation, can also affect its localization by altering its binding affinity to specific cellular compartments. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20;/h1-7,12,19H,8-11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNISSLWFHUTPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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